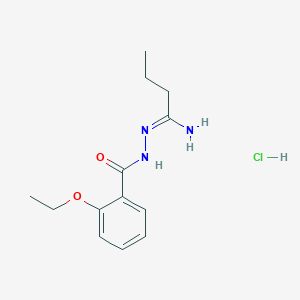
Benzoylamidrazone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoylamidrazone hydrochloride is a chemical compound with the molecular formula C13H20ClN3O2. It is known for its unique structure, which includes an aminobutylideneamino group and an ethoxybenzamide moiety. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzoylamidrazone hydrochloride typically involves the reaction of 2-ethoxybenzoic acid with a suitable amine to form the corresponding amide. This amide is then reacted with an appropriate aldehyde or ketone to introduce the aminobutylideneamino group. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include the use of continuous flow reactors and automated synthesis systems to streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions
Benzoylamidrazone hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or ethoxy derivatives.
Aplicaciones Científicas De Investigación
Benzoylamidrazone hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of Benzoylamidrazone hydrochloride involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- **N-[(Z)-1-Aminobutylideneamino]-2-methoxybenzamide
- **N-[(Z)-1-Aminobutylideneamino]-2-propoxybenzamide
- **N-[(Z)-1-Aminobutylideneamino]-2-butoxybenzamide
Uniqueness
Benzoylamidrazone hydrochloride is unique due to its specific ethoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds with different alkoxy groups.
Propiedades
Número CAS |
437717-21-0 |
|---|---|
Fórmula molecular |
C13H20ClN3O2 |
Peso molecular |
285.77 g/mol |
Nombre IUPAC |
N-[(Z)-1-aminobutylideneamino]-2-ethoxybenzamide;hydrochloride |
InChI |
InChI=1S/C13H19N3O2.ClH/c1-3-7-12(14)15-16-13(17)10-8-5-6-9-11(10)18-4-2;/h5-6,8-9H,3-4,7H2,1-2H3,(H2,14,15)(H,16,17);1H |
Clave InChI |
RNBBGYJAUHFORO-UHFFFAOYSA-N |
SMILES |
CCCC(=NNC(=O)C1=CC=CC=C1OCC)N.Cl |
SMILES isomérico |
CCC/C(=N/NC(=O)C1=CC=CC=C1OCC)/N.Cl |
SMILES canónico |
CCCC(=NNC(=O)C1=CC=CC=C1OCC)N.Cl |
Pictogramas |
Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















